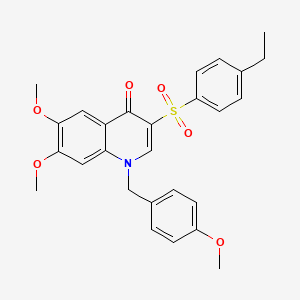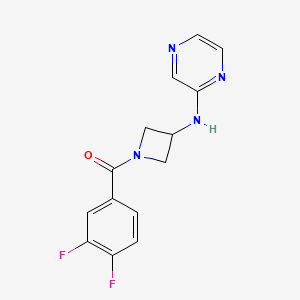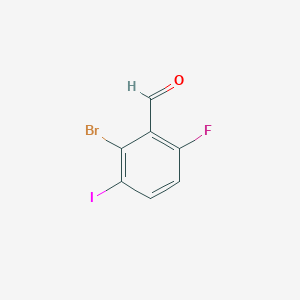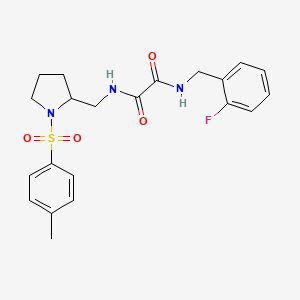![molecular formula C13H16N2O3S B2959627 N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide CAS No. 2411219-03-7](/img/structure/B2959627.png)
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide, also known as MSMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The exact mechanism of action of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, this compound may be able to alter the expression of genes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. Studies have shown that this compound can inhibit the activity of histone deacetylases, as well as modulate the activity of certain receptors in the body. This can lead to changes in gene expression, cell proliferation, and other physiological processes.
実験室実験の利点と制限
One of the main advantages of using N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors. This makes it a valuable tool for studying various biological processes, particularly those related to cancer cell proliferation. However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects that could interfere with the interpretation of results.
将来の方向性
There are several future directions for research on N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide. One area of interest is the development of this compound-based therapies for the treatment of cancer. Researchers are also interested in exploring the potential of this compound as a tool for studying other biological processes, such as gene expression and cell proliferation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. While there are limitations to using this compound in lab experiments, its potential applications in cancer research and other areas make it an exciting area of study for researchers.
合成法
The synthesis of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide involves a series of chemical reactions that can be performed in a laboratory setting. The first step involves the reaction of 3-(chloromethyl)benzonitrile with methanesulfonamide to form 3-(methanesulfonamidomethyl)benzonitrile. This intermediate is then reacted with but-2-ynoic acid in the presence of a palladium catalyst to form the final product, this compound.
科学的研究の応用
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide has been used in a variety of scientific studies due to its ability to modulate the activity of certain enzymes and receptors. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a potential therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-5-13(16)14-9-11-6-4-7-12(8-11)10-15-19(2,17)18/h4,6-8,15H,9-10H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVMKWPCSUSQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=CC=C1)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)

![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)





![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)
